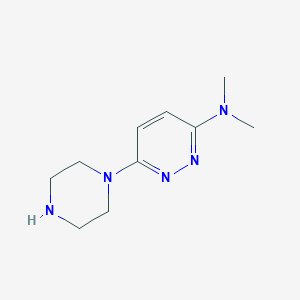

N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine

Vue d'ensemble

Description

N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and two methyl groups on the nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.

Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the piperazine moiety.

Dimethylation: The final step involves the dimethylation of the nitrogen atoms, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridazine moieties are modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the piperazine moiety.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine, exhibit antimicrobial properties. A study highlighted the synthesis of various pyridazine derivatives and their evaluation against different microbial strains, suggesting that modifications in the piperazine moiety can enhance activity against pathogens such as Cryptosporidium spp., which are responsible for gastrointestinal infections .

Neuropharmacological Potential

The compound has been investigated for its effects on the central nervous system (CNS). A series of studies have shown that similar pyridazine derivatives can act as muscarinic acetylcholine receptor antagonists. Specifically, compounds based on the piperazine-pyridazine core demonstrated significant selectivity and potency at human M4 muscarinic receptors, which are crucial in mediating various CNS functions . The ability to penetrate the blood-brain barrier enhances their potential as therapeutic agents for neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. SAR studies have revealed that:

- Substituent Variations : Modifications at the 6-position of the pyridazine ring can significantly influence biological activity. For instance, changing substituents on the piperazine ring can enhance receptor binding affinity and selectivity .

- Potency Correlation : The presence of a dimethyl group at the nitrogen atom has been correlated with increased potency in inhibiting specific biological targets, including certain kinases involved in inflammatory pathways .

Anti-inflammatory Effects

this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its derivatives have been found to selectively inhibit glial activation, which is implicated in neurodegenerative diseases. This selectivity allows for reduced side effects compared to non-selective anti-inflammatory drugs .

Kinase Inhibition

Recent investigations have identified this compound as a potential inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been linked to modulating p38 MAPK activity, which plays a critical role in inflammation and stress responses . This suggests a broader application in treating conditions characterized by excessive inflammatory responses.

Case Studies

Mécanisme D'action

The mechanism of action of N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance binding affinity to these targets, while the pyridazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- N,N-dimethyl-5-(piperazin-1-ylsulfonyl)naphthalen-1-amine

- N,N-dimethyl-2-(piperazin-1-yl)ethanamine

- 6-aryl-3(2H)-pyridazinone derivatives

Comparison: N,N-dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is unique due to the presence of both the piperazine and pyridazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, pharmacokinetic profiles, and biological activities, making it a versatile scaffold in medicinal chemistry.

Activité Biologique

N,N-Dimethyl-6-(piperazin-1-yl)pyridazin-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structure

The synthesis of this compound typically involves the reaction of piperazine with pyridazine derivatives. The resulting compound features a piperazine moiety, which is known for its diverse biological activities, including antimicrobial and antitumor effects . The presence of the dimethyl group at the nitrogen atom enhances the lipophilicity of the compound, potentially increasing its bioavailability.

2.1 Antidiabetic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidiabetic properties. In vitro studies have shown that these compounds can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. For instance, compounds similar to this compound have demonstrated moderate to high adipogenic activity in 3T3-L1 cells, indicating their potential as insulin sensitizers .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can inhibit various bacterial strains. For instance, modifications in the piperazine structure can enhance activity against pathogens like N. meningitidis and H. influenzae, with certain derivatives showing promising results in terms of potency .

2.3 Cytotoxicity

Cytotoxic assays conducted on cancer cell lines have revealed that this compound exhibits selective cytotoxicity against specific tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine | Alters binding affinity to receptors |

| Dimethyl group at nitrogen | Enhances lipophilicity and bioavailability |

| Variations in the pyridazine ring | Impacts PPARγ activation and cytotoxicity profiles |

Research has indicated that specific substitutions can lead to enhanced activity against targeted biological pathways, making this compound a promising candidate for further drug development .

4. Case Studies

Several case studies highlight the efficacy of this compound:

4.1 Diabetes Management

In a study involving diabetic mice models, administration of this compound resulted in significant reductions in plasma glucose levels and improved insulin sensitivity compared to control groups . The mechanism was attributed to PPARγ activation, which plays a critical role in metabolic regulation.

4.2 Antibacterial Efficacy

In vitro tests against Chlamydia species demonstrated that derivatives based on this compound showed selective antibacterial activity, suggesting potential use as an antibiotic agent . The structure-function relationship indicated that specific modifications could enhance selectivity towards bacterial targets.

5. Conclusion

This compound represents a versatile scaffold with significant potential across various therapeutic areas, particularly in diabetes management and antimicrobial treatments. Ongoing research into its SAR and biological mechanisms will be pivotal for optimizing its efficacy and safety profiles in clinical applications.

Further investigations are recommended to explore additional derivatives and their biological activities, which may lead to novel therapeutic agents targeting metabolic disorders and infectious diseases.

Propriétés

IUPAC Name |

N,N-dimethyl-6-piperazin-1-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-14(2)9-3-4-10(13-12-9)15-7-5-11-6-8-15/h3-4,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZJMEPLXLPMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.